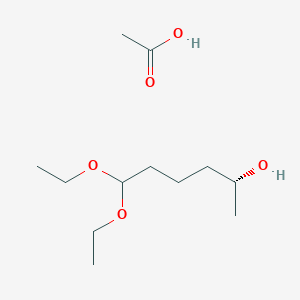
Acetic acid--(2R)-6,6-diethoxyhexan-2-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) is a chemical compound that combines acetic acid with a chiral alcohol, (2R)-6,6-diethoxyhexan-2-ol, in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) typically involves the esterification of acetic acid with (2R)-6,6-diethoxyhexan-2-ol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction and simplify the separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major products include ketones or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Scientific Research Applications
Acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) depends on the specific reactions it undergoes. In general, the ester group can be hydrolyzed to release acetic acid and (2R)-6,6-diethoxyhexan-2-ol. The alcohol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Acetic acid–(2S)-6,6-diethoxyhexan-2-ol (1/1): The enantiomer of the compound with the (2S) configuration.
Acetic acid–(2R)-6,6-dimethoxyhexan-2-ol (1/1): A similar compound with methoxy groups instead of ethoxy groups.
Uniqueness
Acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) is unique due to its specific chiral configuration and the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemistry and developing chiral drugs.
Properties
CAS No. |
194795-82-9 |
|---|---|
Molecular Formula |
C12H26O5 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
acetic acid;(2R)-6,6-diethoxyhexan-2-ol |
InChI |
InChI=1S/C10H22O3.C2H4O2/c1-4-12-10(13-5-2)8-6-7-9(3)11;1-2(3)4/h9-11H,4-8H2,1-3H3;1H3,(H,3,4)/t9-;/m1./s1 |
InChI Key |
UNZVGRWZFHOLGD-SBSPUUFOSA-N |
Isomeric SMILES |
CCOC(CCC[C@@H](C)O)OCC.CC(=O)O |
Canonical SMILES |
CCOC(CCCC(C)O)OCC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















